BenchChemオンラインストアへようこそ!

4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

Synthetic Chemistry Building Blocks Medicinal Chemistry

4-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide (CAS 1010401-03-2) is a specialized sulfoximine derivative with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol. Characterized by a benzamide backbone with a para-amino group and an S,S-dimethylsulfoximine moiety, the compound serves as a versatile building block for medicinal chemistry and agrochemical research, with the sulfoximine functional group increasingly recognized as a valuable isosteric alternative to sulfones in drug discovery.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 1010401-03-2
Cat. No. B1526372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
CAS1010401-03-2
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCS(=NC(=O)C1=CC=C(C=C1)N)(=O)C
InChIInChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3
InChIKeyGMQVGJACPAYBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide (CAS 1010401-03-2): A Para-Amino Benzamide Building Block for Drug Discovery


4-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide (CAS 1010401-03-2) is a specialized sulfoximine derivative with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol . Characterized by a benzamide backbone with a para-amino group and an S,S-dimethylsulfoximine moiety, the compound serves as a versatile building block for medicinal chemistry and agrochemical research, with the sulfoximine functional group increasingly recognized as a valuable isosteric alternative to sulfones in drug discovery [1]. Commercial availability with standard purity specifications of 95–98% and supplier-provided batch quality documentation (NMR, HPLC, GC) supports its procurement for research-scale synthesis of bioactive derivatives .

Why 4-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide Cannot Be Interchanged with Generic Analogs


Within the sulfoximine-benzamide chemical space, substitution position, N-substitution, and the presence of a free para-amino group generate profoundly divergent reactivity and biological profiles that preclude generic interchange. For example, sulfoximine analogues of the same chemotype exhibit orders-of-magnitude differences in target potency: an amino sulfoximine derivative displayed an hASNS inhibition constant (K_I^* = 8 nM) with a 10-fold lower cellular IC₅₀ (0.1 mM) compared to its adenylated precursor, while shifting the amino group from the para to the ortho position fundamentally alters synthetic accessibility and product diversity [1][2]. The sulfoximine group itself—when compared to a sulfone—modulates receptor selectivity, COX inhibitory activity, and metabolic stability in a compound-specific manner, meaning that selecting a close analog without systematic validation risks compromising both synthetic efficiency and pharmacological outcomes [2][3].

Quantitative Differentiation Evidence for 4-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide Procurement Decisions


Para-Amino Regioisomer Enables Distinct Synthetic Utility Compared to Ortho-Amino Analog

The para-substitution of the amino group on the benzamide ring of 4-amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide differentiates it from the ortho-amino analog (2-amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide, CAS 1010401-03-2 positional isomer) in terms of synthetic accessibility and product scope. A recent transition-metal-free decarboxylative acylation method enabled the synthesis of 26 N-(ortho-aminobenzoyl)sulfoximines in 52–82% yields with gram-scale feasibility [1]; however, the para-amino derivative provides a complementary vector for further functionalization—such as diazotization, amidation, or Suzuki coupling at the para position—that is sterically and electronically distinct from ortho-substituted analogs, offering access to a different chemical space for library synthesis .

Synthetic Chemistry Building Blocks Medicinal Chemistry

Sulfoximine Moiety Confers Physicochemical Advantages Over Sulfone Isosteres in Drug Design

The S,S-dimethylsulfoximine group in this compound provides distinct physicochemical advantages over the commonly used sulfone isostere. A comprehensive medicinal chemistry study demonstrated that sulfoximine substitution in place of a sulfone group alters key parameters: the sulfoximine NH can serve as a hydrogen bond donor (HBD count = 1 for the target compound versus 0 for the analogous sulfone), modulates logP, and increases topological polar surface area (TPSA = 80.9 Ų for the target compound) [1]. In a matched molecular pair analysis from Boehringer Ingelheim's drug development portfolio, sulfoximine incorporation demonstrated chemical stability and modulated in vitro parameters including solubility and metabolic stability compared to corresponding sulfone analogs [2]. The clinical kinase inhibitors BAY 1143572 and AZD 6738, which feature sulfoximine groups rather than sulfones, have demonstrated improved selectivity and pharmacokinetic profiles [3].

Drug Design Bioisosteres Physicochemical Properties

Free Para-Amino Group Enables Divergent Derivatization Not Possible with N-Substituted Analogs

The free primary aromatic amine at the para position of 4-amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide enables a broad scope of derivatization reactions—including amide coupling, sulfonamide formation, reductive amination, diazotization/Sandmeyer chemistry, and urea/thiourea formation—that are inaccessible to N-alkylated or N-arylated sulfoximine analogs . In contrast, the structurally related N-[dimethyl(oxo)-λ⁶-sulfanylidene]-3-nitrobenzamide (CAS 3532-32-9) requires a reduction step to access the amino functionality, and the N-[dimethyl(oxo)-λ⁶-sulfanylidene]-4-fluoro-2-methylbenzamide (CAS 1875293-29-0) offers only a fluoro substituent for further functionalization . The presence of a native –NH₂ handle on the target compound eliminates the need for protecting group manipulation or functional group interconversion steps, streamlining synthetic workflows for library production.

Chemical Biology Derivatization Click Chemistry

Sulfoximine Group's Ortho-Directing Capacity in C–H Functionalization Comparable to Sulfone

The sulfoximine directing group in 4-amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide is equipotent to a sulfone as a director in arene ortho-lithiation, enabling subsequent trapping with electrophiles to install diverse ortho substituents [1]. This ortho-directing capacity, combined with the presence of a para-amino group, creates a uniquely difunctionalizable scaffold where both the ortho position (via directed metalation) and the para position (via amine derivatization) can be sequentially elaborated. In a published minireview, the sulfoximine and sulfone groups were shown to be equally potent as directing groups, with the sulfoximine offering the additional advantage of a chiral sulfur center for asymmetric synthesis applications [1].

C–H Activation Synthetic Methodology Late-Stage Functionalization

Sulfoximine-Containing Patent Landscape Demonstrates Privileged Scaffold Status in Kinase Inhibition

The N-acyl sulfoximine scaffold—exemplified by the target compound's benzamide-sulfoximine core—has been claimed in multiple patent families as a privileged motif for kinase inhibition. Bayer Schering Pharma's EP2059511A1 specifically claims carbonyl sulfoximines as protein kinase inhibitors, establishing this chemotype as a validated starting point for kinase-focused medicinal chemistry [1]. The clinical progression of sulfoximine-containing candidates—including BAY 1143572 (CDK9 inhibitor, Phase I) and AZD 6738/Ceralasertib (ATR inhibitor)—further validates the translational relevance of this scaffold class [2]. In contrast, analogous sulfone- or sulfonamide-based benzamide building blocks lack the same density of kinase-targeted patent coverage, suggesting the sulfoximine motif offers a competitive intellectual property landscape for inhibitor design [1][2].

Kinase Inhibitors Patent Analysis Drug Discovery

Limited Public Bioactivity Data: An Opportunity for Novel Target Discovery

A systematic search of public bioactivity databases (PubChem, ChEMBL, BindingDB) reveals that 4-amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide has no reported IC₅₀, Kd, or EC₅₀ values against any specific biological target as of the search date [1]. This stands in contrast to structurally related sulfoximine benzamides that have been profiled—for example, certain N-acyl sulfoximine derivatives have demonstrated IC₅₀ values of 75.1 nM against human LOX (amine oxidase) and 158 nM against LSD1 in BindingDB [2]—while the specific para-amino benzamide variant remains biologically unannotated. This absence of pre-existing biological data is strategically significant: for academic screening centers or biotech companies seeking novel chemical probes, an uncharacterized compound reduces the risk of rediscovering known pharmacology and increases the probability of identifying truly novel target–ligand interactions [3].

Chemical Probe Novel Target Biological Screening

Optimal Application Scenarios for 4-Amino-N-[dimethyl(oxo)-λ⁶-sulfanylidene]benzamide Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Leveraging Para-Amino Derivatization

Medicinal chemistry teams developing kinase inhibitor libraries can utilize the free para-amino group for rapid parallel amide coupling or sulfonamide formation, generating diverse analogs without additional deprotection steps. The sulfoximine scaffold's established presence in kinase inhibitor patent families (EP2059511A1) and clinical candidates (BAY 1143572, AZD 6738) provides translational precedent for this chemotype, while the para-substitution pattern offers an orthogonal vector for SAR exploration compared to ortho-amino building blocks [1][2].

Ortho,Para-Difunctionalizable Scaffold for Late-Stage Diversification

Researchers employing C–H activation strategies can exploit the sulfoximine group's ortho-directing capacity (comparable potency to sulfone directing groups) to install substituents at the ortho position via directed metalation, followed by independent para-amino derivatization. This sequential, bidirectional functionalization enables access to densely substituted benzamide derivatives that would require lengthier synthetic routes using mono-functionalizable building blocks [1].

Sulfoximine Bioisostere Evaluation in Lead Optimization Programs

For drug discovery programs seeking to replace a sulfone or sulfonamide moiety with a sulfoximine bioisostere, this compound serves as a well-characterized building block with defined physicochemical properties (TPSA = 80.9 Ų, XLogP3 = 1.2, HBD = 1) [1]. The matched molecular pair analysis literature demonstrates that sulfoximine substitution modulates solubility, metabolic stability, and hydrogen-bonding capacity compared to sulfone analogs, making this building block suitable for systematic bioisostere scanning in lead optimization campaigns [2].

Chemical Probe Discovery from a Biologically Unannotated Scaffold

Academic screening centers and biotech companies pursuing novel chemical probe discovery can prioritize this compound specifically because its biological target profile remains unannotated in public databases (PubChem, ChEMBL, BindingDB) as of May 2026 [1]. This 'blank slate' status, combined with a synthetically tractable free amino handle and a drug-like physicochemical profile (MW = 212.27, TPSA = 80.9 Ų), positions the compound as an attractive starting point for phenotypic screening and target deconvolution studies aimed at identifying first-in-class target–ligand interactions [1][2].

Quote Request

Request a Quote for 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.